REACTION_CXSMILES
|
[H-].[Na+].Br[CH2:4][CH2:5][P:6]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])=[O:7]>CCCCCC>[CH:5]([P:6](=[O:7])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10])=[CH2:4] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
32 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,2-HS(C6H4)SH
|
Quantity
|
14 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
BrCCP(=O)(OCC)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir for ten minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after which the hexane-mineral oil layer was completely removed
|
Type
|
ADDITION
|
Details
|
The flask was then charged with dry tetrahydrofuran (100 mL)
|
Type
|
STIRRING
|
Details
|
with constant stirring over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Excess NaH was quenched by addition of 50 mL of deionized water
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted from the ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
washed with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Upon filtering
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)P(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |